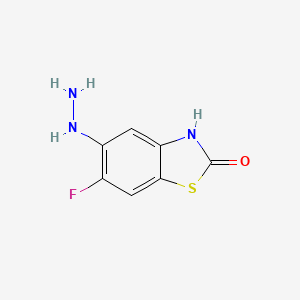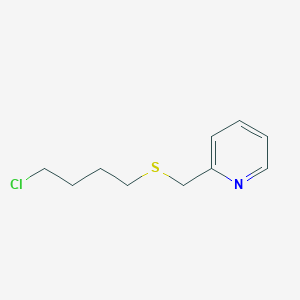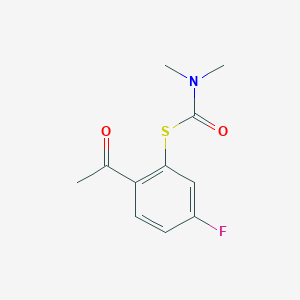
2,2-dimethylpropyl (4-nitrophenyl) carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethylpropyl (4-nitrophenyl) carbonate is an organic compound with the molecular formula C13H8N2O7. It is known for its applications in organic synthesis, particularly in the preparation of active esters and ureas. The compound is characterized by the presence of a nitrophenyl group and a carbonate ester linkage, which contribute to its reactivity and versatility in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethylpropyl (4-nitrophenyl) carbonate typically involves the reaction of 4-nitrophenol with a carbonate source. One common method is the reaction of 4-nitrophenol with phosgene or its derivatives, such as triphosgene, in the presence of a base like pyridine. The reaction is carried out under inert atmosphere conditions to prevent moisture sensitivity .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of activated carbonates, which have electron-withdrawing groups, can also enhance the reactivity and efficiency of the synthesis .
化学反応の分析
Types of Reactions
2,2-Dimethylpropyl (4-nitrophenyl) carbonate undergoes various chemical reactions, including:
Substitution Reactions: The nitrophenyl group can be substituted with nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various nitrophenyl derivatives.
Reduction: 4-aminophenyl derivatives.
Hydrolysis: 4-nitrophenol and alcohols.
科学的研究の応用
2,2-Dimethylpropyl (4-nitrophenyl) carbonate is widely used in scientific research due to its versatility:
作用機序
The mechanism of action of 2,2-dimethylpropyl (4-nitrophenyl) carbonate involves the activation of the carbonate ester linkage, which facilitates nucleophilic attack by various reagents. The nitrophenyl group acts as a good leaving group, making the compound highly reactive in substitution and hydrolysis reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reducing agent used .
類似化合物との比較
Similar Compounds
Bis(4-nitrophenyl) carbonate: Similar structure but lacks the 2,2-dimethylpropyl group.
4-Nitrophenyl chloroformate: Contains a chloroformate group instead of a carbonate ester.
4-Nitrophenyl acetate: Contains an acetate group instead of a carbonate ester.
Uniqueness
2,2-Dimethylpropyl (4-nitrophenyl) carbonate is unique due to the presence of the 2,2-dimethylpropyl group, which imparts specific steric and electronic properties. This makes it more reactive in certain substitution reactions compared to its analogs. Additionally, the compound’s ability to form stable intermediates during reactions enhances its utility in organic synthesis .
特性
分子式 |
C12H15NO5 |
|---|---|
分子量 |
253.25 g/mol |
IUPAC名 |
2,2-dimethylpropyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C12H15NO5/c1-12(2,3)8-17-11(14)18-10-6-4-9(5-7-10)13(15)16/h4-7H,8H2,1-3H3 |
InChIキー |
RLLRANFLNUTCEF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)COC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




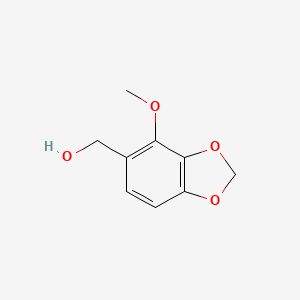
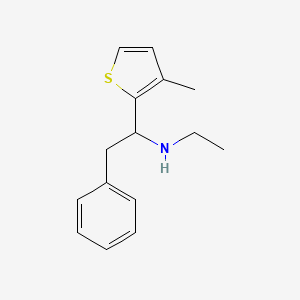
![N2-(4-ethylphenyl)benzo[d]oxazole-2,5-diamine](/img/structure/B8422054.png)
